molecular formula C25H23F6N5O4S B609917 Petesicatib CAS No. 1252637-35-6

Petesicatib

Cat. No.: B609917
CAS No.: 1252637-35-6
M. Wt: 603.5 g/mol
InChI Key: KXAAIORSMACJSI-AEFFLSMTSA-N
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Description

Petesicatib is a small molecule drug that acts as a cathepsin S inhibitor. It was initially developed by F. Hoffmann-La Roche Ltd. for the treatment of immune system diseases, eye diseases, mouth and tooth diseases, and other conditions. The compound is currently under investigation and has been involved in various clinical trials .

Preparation Methods

Synthetic Routes and Reaction Conditions

Petesicatib can be synthesized through a multi-step process involving the formation of key intermediates and their subsequent reactions. The synthetic route typically involves the following steps:

    Formation of the pyrrolidine ring: This step involves the cyclization of appropriate starting materials to form the pyrrolidine ring.

    Introduction of the sulfonyl group: The sulfonyl group is introduced through a sulfonylation reaction using suitable reagents.

    Formation of the cyanocyclopropyl group: This step involves the formation of the cyanocyclopropyl group through a cyclopropanation reaction.

    Coupling reactions: The final step involves coupling the intermediates to form the desired product, this compound

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-yield reactions, efficient purification methods, and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Petesicatib undergoes various types of chemical reactions, including:

Common Reagents and Conditions

The common reagents and conditions used in these reactions include:

    Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.

    Reducing agents: Such as sodium borohydride and lithium aluminum hydride.

    Substitution reagents: Such as halogens and nucleophiles

Major Products

The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound. These derivatives can have different pharmacological properties and can be used for various research purposes .

Scientific Research Applications

Petesicatib has several scientific research applications, including:

    Chemistry: this compound is used as a tool compound to study the inhibition of cathepsin S and its effects on various biochemical pathways.

    Biology: this compound is used to investigate the role of cathepsin S in immune system regulation and its potential as a therapeutic target for immune-related diseases.

    Medicine: this compound is being studied for its potential therapeutic applications in the treatment of autoimmune diseases, celiac disease, and primary Sjögren’s syndrome.

    Industry: This compound is used in the development of new drugs and therapeutic agents targeting cathepsin S .

Mechanism of Action

Petesicatib exerts its effects by inhibiting cathepsin S, a cysteine protease involved in the degradation of proteins within lysosomes. By inhibiting cathepsin S, this compound can modulate immune responses and reduce inflammation. The molecular targets and pathways involved in the mechanism of action of this compound include the inhibition of cathepsin S activity and the subsequent modulation of immune system pathways .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to petesicatib include:

Uniqueness

This compound is unique due to its specific chemical structure and its potent inhibitory activity against cathepsin S. This makes it a valuable tool for studying the role of cathepsin S in various diseases and for developing new therapeutic agents targeting this enzyme .

Properties

IUPAC Name

(2S,4R)-N-(1-cyanocyclopropyl)-4-[4-(1-methylpyrazol-4-yl)-2-(trifluoromethyl)phenyl]sulfonyl-1-[1-(trifluoromethyl)cyclopropanecarbonyl]pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23F6N5O4S/c1-35-11-15(10-33-35)14-2-3-19(17(8-14)24(26,27)28)41(39,40)16-9-18(20(37)34-22(13-32)4-5-22)36(12-16)21(38)23(6-7-23)25(29,30)31/h2-3,8,10-11,16,18H,4-7,9,12H2,1H3,(H,34,37)/t16-,18+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXAAIORSMACJSI-AEFFLSMTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=CC(=C(C=C2)S(=O)(=O)C3CC(N(C3)C(=O)C4(CC4)C(F)(F)F)C(=O)NC5(CC5)C#N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C(C=N1)C2=CC(=C(C=C2)S(=O)(=O)[C@@H]3C[C@H](N(C3)C(=O)C4(CC4)C(F)(F)F)C(=O)NC5(CC5)C#N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23F6N5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

603.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1252637-35-6
Record name Petesicatib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1252637356
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Petesicatib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15297
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name PETESICATIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A26QO95U37
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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